molecular formula C12H10N2O4 B3428322 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid CAS No. 67387-54-6

3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid

Cat. No.: B3428322
CAS No.: 67387-54-6
M. Wt: 246.22 g/mol
InChI Key: ROGQUCAEHRKRME-UHFFFAOYSA-N
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Description

Historical Context of Related Oxazole-Containing Scaffolds in Chemical Biology

The oxazole (B20620) is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom. nih.gov The first synthesis of the parent oxazole compound was recorded in the mid-20th century, though the chemistry of this heterocycle gained significant attention during World War II in relation to the structure of penicillin. nih.gov A classic and historically significant method for synthesizing oxazoles is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. nih.gov

Oxazole derivatives are prevalent in nature and have been identified as core components of various natural products with potent biological activities. wisdomlib.org This observation spurred extensive investigation by medicinal chemists into the synthetic derivatives of oxazole. researchgate.net Over the past few decades, the oxazole scaffold has become recognized as a "bioisostere," a molecular fragment that can be substituted for another with the expectation of retaining or enhancing biological activity. researchgate.net This property, combined with the structural flexibility offered at its three substitution points, has made the oxazole ring an attractive platform for drug discovery. wisdomlib.org

The versatility of the oxazole scaffold is demonstrated by its presence in a wide array of therapeutic agents that have reached the market, highlighting its importance in chemical biology. nih.gov These compounds exhibit a broad spectrum of pharmacological activities, underscoring the sustained interest in this heterocyclic system. wisdomlib.orgnih.gov

Table 1: Examples of Marketed Drugs Containing an Oxazole Scaffold
Compound NameTherapeutic ClassNoteworthy Feature
OxaprozinNon-steroidal anti-inflammatory drug (NSAID)Used for the treatment of arthritis. nih.gov
DitazolePlatelet aggregation inhibitorDemonstrates the scaffold's application in cardiovascular therapies. nih.gov
MubritinibTyrosine kinase inhibitorInvestigated for its potential in oncology. nih.gov
AleglitazarDual PPARα/γ agonistDeveloped for the treatment of type 2 diabetes. nih.gov

Academic Rationale for Investigating 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid and Derivatives

The academic rationale for synthesizing and evaluating this compound is rooted in the established principles of medicinal chemistry, particularly the concept of molecular hybridization. This strategy involves covalently linking two or more pharmacophoric units to create a single hybrid molecule. The goal is to develop new chemical entities with potentially enhanced affinity, greater efficacy, or a novel mechanism of action compared to the individual components. nih.gov

In the case of this compound, the molecule combines the oxazole ring system with an amido-benzoic acid scaffold. Both moieties are recognized for their individual biological significance.

Oxazole Moiety : As detailed previously, oxazole derivatives are known to possess a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.org The introduction of an oxazole ring into a new molecule is a rational approach to imbue it with these potential biological functions. wisdomlib.org

Amido-Benzoic Acid Moiety : The benzoic acid framework is a common structural unit in numerous biologically active compounds and approved drugs. rsc.org The amide linkage is one of the most fundamental and prevalent functional groups in pharmaceuticals. nih.gov Linking these features creates a scaffold that is frequently explored for a variety of therapeutic applications.

The specific combination of an oxazole and a benzoic acid via an amide linker is a deliberate design choice. Research into analogous "oxazole amide" or "isoxazole-amide" structures is often pursued with the objective of discovering novel anticancer or antimicrobial agents. nih.govwisdomlib.orgnih.gov The amide bond provides a stable, planar linker that can appropriately orient the two aromatic systems for potential interaction with biological targets. Therefore, the investigation of this compound and its derivatives allows researchers to explore new areas of chemical space and systematically study how the interplay between these two important pharmacophores influences biological activity. nih.govresearchgate.net

Overview of Current Academic Research Trajectories for Amido-Benzoic Acid Systems

Amido-benzoic acid systems are a cornerstone of modern pharmaceutical research due to the ubiquity of the amide bond in drug molecules and the versatility of the benzoic acid scaffold. nih.gov Current academic research trajectories for these systems are diverse and focus on several key areas, including synthetic methodology, and the exploration of novel biological applications.

Synthetic Innovations: The formation of the amide bond is the most frequently used chemical reaction in medicinal chemistry. nih.gov Consequently, a significant area of academic research is dedicated to developing more efficient, sustainable, and versatile methods for amide bond formation from benzoic acids. Recent studies have focused on:

Greener Synthesis : Developing methods that avoid undesirable dipolar aprotic solvents (like DMF and NMP) and instead utilize more environmentally benign solvent systems, including aqueous media. nepjol.info

Novel Coupling Reagents : Investigating and comparing the efficacy of various amide-bond forming reagents to find conditions that are tolerant of a wide range of functional groups and are suitable for complex, late-stage functionalization of drug-like molecules. nepjol.infomdpi.com

Electrosynthesis : Exploring electrochemical methods as a sustainable and efficient alternative to traditional reagent-based amide synthesis. nih.gov

Table 2: Selected Modern Approaches in Amide Synthesis from Benzoic Acids
ApproachKey FeatureAcademic Focus
Aqueous AmidationUse of water as a co-solvent.Improving sustainability and reducing reliance on reprotoxic solvents. nepjol.info
Directed C-H ActivationFunctionalization of the benzoic acid ring prior to or after amide formation.Creating structural diversity for late-stage modification of complex molecules. mdpi.com
Coupling Reagent ScreeningSystematic comparison of reagents like COMU, DMT-MM, and EEDQ.Optimizing reaction conditions for specific and challenging substrates. nepjol.info
Electrochemical MethodsUse of electricity to drive the reaction.Developing greener and more atom-economical synthetic routes. nih.gov

Therapeutic Applications: Derivatives of amido-benzoic acid are continuously being synthesized and evaluated for a wide range of biological activities. Academic research is actively exploring their potential as:

Antimicrobial Agents : Simple modifications of aminobenzoic acids have been shown to yield compounds with significant antibacterial and antifungal properties, including activity against resistant strains like MRSA.

Anticancer Agents : The benzoic acid nucleus is found in numerous compounds investigated for their anticancer potential. rsc.org By creating various amide derivatives, researchers aim to develop novel agents that can, for example, inhibit key enzymes like VEGFR-2 or induce apoptosis in cancer cells. nih.gov

Enzyme Inhibitors : The structural features of amido-benzoic acids make them suitable candidates for designing inhibitors of various enzymes implicated in disease, such as cholinesterase in Alzheimer's disease.

This ongoing research highlights the foundational importance of the amido-benzoic acid system in the academic pursuit of new synthetic methods and therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7-10(6-13-18-7)11(15)14-9-4-2-3-8(5-9)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGQUCAEHRKRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67387-54-6
Record name 3-(5-methyl-1,2-oxazole-4-amido)benzoic acid
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Synthetic Strategies and Chemical Transformations of 3 5 Methyl 1,2 Oxazole 4 Amido Benzoic Acid

Established Synthetic Routes for the Core 1,2-Oxazole-4-Amido-Benzoic Acid Framework

The primary strategy for the synthesis of the 3-(5-methyl-1,2-oxazole-4-amido)benzoic acid framework involves a convergent approach. This entails the separate synthesis of two key intermediates: 5-methyl-1,2-oxazole-4-carboxylic acid and a suitable 3-aminobenzoic acid derivative. These intermediates are then coupled via an amidation reaction to form the final product.

A widely employed industrial process for the synthesis of the key intermediate, ethyl 5-methyl-1,2-oxazole-4-carboxylate, begins with the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate and acetic anhydride. This initial step forms ethyl ethoxymethyleneacetoacetate. google.comwipo.int Subsequently, this intermediate is treated with hydroxylamine (B1172632) sulfate (B86663) in the presence of a base like sodium acetate (B1210297) to yield the desired ethyl 5-methyl-1,2-oxazole-4-carboxylate. google.comwipo.int The ester is then hydrolyzed to the corresponding carboxylic acid using a strong acid, such as a mixture of acetic acid and hydrochloric acid or aqueous sulfuric acid. google.comresearchgate.net

Another approach to the 1,2-oxazole ring involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. While a general method for isoxazole (B147169) synthesis, for this specific substitution pattern, the former method starting from β-dicarbonyl compounds is often more direct. beilstein-journals.org Functionalization of the pre-formed oxazole (B20620) ring can be challenging, thus the desired substituents are typically introduced via the starting materials.

Starting MaterialsKey IntermediatesReaction ConditionsProductReference
Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydrideEthyl ethoxymethyleneacetoacetateHeating at 75-150°CEthyl ethoxymethyleneacetoacetate google.com
Ethyl ethoxymethyleneacetoacetate, Hydroxylamine sulfate, Sodium acetate-Reaction at -20 to 10°CEthyl 5-methyl-1,2-oxazole-4-carboxylate google.com
Ethyl 5-methyl-1,2-oxazole-4-carboxylate-Hydrolysis with strong acid (e.g., H₂SO₄)5-Methyl-1,2-oxazole-4-carboxylic acid google.comresearchgate.net

For the synthesis of this compound, the benzoic acid moiety is typically introduced as a pre-functionalized building block, most commonly 3-aminobenzoic acid or its ester derivatives. This approach avoids the complexities of introducing an amino group at the meta-position of a pre-existing benzoic acid that is already attached to the oxazole core.

The synthesis of 3-aminobenzoic acid itself is a standard organic transformation, often achieved through the reduction of 3-nitrobenzoic acid. Modifications to the benzoic acid ring, such as the introduction of additional substituents, would be performed on the 3-aminobenzoic acid precursor prior to the amidation step.

The formation of the amide bond is the final key step in assembling the target molecule. This is typically achieved by activating the carboxylic acid group of 5-methyl-1,2-oxazole-4-carboxylic acid, followed by reaction with 3-aminobenzoic acid.

A common and efficient method for this activation is the conversion of the carboxylic acid to its corresponding acyl chloride. google.comwipo.intgoogle.com This is readily accomplished by treating 5-methyl-1,2-oxazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comwipo.intgoogle.com The resulting 5-methyl-1,2-oxazole-4-carbonyl chloride is a reactive intermediate that readily undergoes nucleophilic acyl substitution with the amino group of 3-aminobenzoic acid or its corresponding ester. google.comwipo.intgoogle.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is formed as a byproduct. google.com

Alternatively, standard peptide coupling reagents can be employed to facilitate the amidation directly from the carboxylic acid and the amine, avoiding the need to isolate the acyl chloride.

Reactant 1Reactant 2Coupling MethodProductReference
5-Methyl-1,2-oxazole-4-carboxylic acid3-Aminobenzoic acid1. Conversion to acyl chloride (e.g., with SOCl₂) 2. Reaction with amine in the presence of a baseThis compound google.comwipo.intgoogle.com

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of the title compound allows for the exploration of structure-activity relationships. Modifications can be made at various positions, including the oxazole ring, the benzoic acid ring, and the amide linker.

Varying the substituent at the 5-position of the oxazole ring requires modification of the synthetic route at an early stage. Since the 5-substituent is derived from the starting β-dicarbonyl compound, using different β-ketoesters in the initial reaction with triethyl orthoformate and hydroxylamine would lead to analogues with different groups at this position.

A more versatile approach for introducing diversity at the 5-position involves a retrosynthetic strategy where a synthetic equivalent of a substituted alkyne is used. For instance, propargyl benzoate (B1203000) can be used as a synthetic equivalent of propyne (B1212725) in cycloaddition reactions. mdpi.comresearchgate.net Subsequent chemical manipulation of the resulting 5-(benzoyloxymethyl)isoxazole, such as through catalytic hydrogenation, can lead to the desired 5-methylisoxazole. mdpi.comresearchgate.net This methodology opens up the possibility of using variously substituted propargyl derivatives to generate a range of analogues with different functionalities at the 5-position.

Modifications at the Oxazole Ring System

Heteroatom and Ring Alterations within the Oxazole Moiety

The 1,2-oxazole (isoxazole) ring is a key pharmacophore whose stability and reactivity can be modulated through various chemical transformations. While the isoxazole ring is generally stable, specific conditions can induce heteroatom and ring alterations, leading to the formation of different heterocyclic systems. One of the most common transformations of the isoxazole ring is its reductive cleavage. The weak N-O bond can be cleaved through catalytic hydrogenation, which typically results in the formation of an aminovinyl ketone. This intermediate can then be utilized to construct new heterocyclic rings.

Furthermore, isoxazoles can participate in cycloaddition reactions, although this is more common for isoxazolium salts which are more reactive. clockss.org The substitution pattern on the oxazole ring significantly influences its reactivity. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, potentially leading to ring opening or transformation. clockss.org The conversion of the oxazole moiety into other five-membered heterocycles like pyrazoles or triazoles represents a strategy to explore different chemical space and biological activities.

Modifications of the Benzoic Acid Moiety

The benzoic acid portion of the molecule offers multiple avenues for modification, including altering the position of the amido linkage, introducing various substituents onto the phenyl ring, and replacing the carboxylic acid group with bioisosteres.

IsomerSystematic NameStarting Material
ortho2-(5-Methyl-1,2-oxazole-4-amido)benzoic acid2-Aminobenzoic acid (Anthranilic acid)
metaThis compound3-Aminobenzoic acid
para4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid4-Aminobenzoic acid (PABA)

The introduction of various substituents onto the phenyl ring of the benzoic acid moiety is a common strategy to modulate the electronic and steric properties of the molecule. nih.gov Substituents can be introduced either on the starting aminobenzoic acid or through electrophilic aromatic substitution on the final compound, although the latter may present challenges with regioselectivity. The nature of the substituent, whether electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, fluoro, nitro), can alter the pKa of the carboxylic acid, modify the molecule's lipophilicity, and introduce new points of interaction with biological targets. Research has shown that even minor changes, such as moving a chlorine substituent from one position to another on a phenyl ring, can significantly impact biological activity. researchgate.net

SubstituentElectronic EffectPotential Impact on Properties
-Cl, -F (Halogens)Inductively electron-withdrawing, weakly deactivatingIncreases lipophilicity, can form halogen bonds
-CH3 (Methyl)Electron-donating, activatingIncreases lipophilicity, can have steric effects
-NO2 (Nitro)Strongly electron-withdrawing, deactivatingDecreases pKa of carboxylic acid, potential H-bond acceptor
-OCH3 (Methoxy)Electron-donating, activatingCan alter solubility and metabolic stability

Commonly used bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various acidic heterocycles like 5-oxo-1,2,4-oxadiazoles. nih.govresearchgate.netnih.gov Tetrazoles, for instance, have a similar pKa to carboxylic acids and can act as a non-classical bioisostere. researchgate.net Acyl sulfonamides are another alternative that can mimic the hydrogen bonding properties of carboxylic acids. drughunter.com The choice of bioisostere depends on the specific context, as each group imparts different physicochemical properties, such as lipophilicity and metabolic stability. nih.gov

BioisostereStructureApproximate pKaKey Features
Carboxylic Acid-COOH~4–5Planar, H-bond donor/acceptor, can be ionized. drughunter.com
Tetrazole-CN4H~5Planar, acidic, metabolically stable. nih.govresearchgate.net
Acyl Sulfonamide-CONHSO2RVariesNon-planar, H-bond donor, increased lipophilicity. drughunter.com
5-oxo-1,2,4-oxadiazole-C3H2N2O2~6–7Planar, acidic heterocycle, more lipophilic than tetrazole. nih.gov
Hydroxamic Acid-CONHOH~9Can act as a chelating agent. nih.gov

Alterations of the Amido Linkage

The amide bond is a critical linker group, providing structural rigidity and hydrogen bonding capabilities. Modifying this linkage is a key strategy for altering the molecule's conformation and interaction profile.

Reversing the orientation of the amide bond results in the isomeric structure, 3-(5-methyl-1,2-oxazole-4-carbonyl)aminobenzoic acid. This transformation leads to a significant change in the molecule's three-dimensional shape and the spatial arrangement of its hydrogen bond donors and acceptors. nih.gov The synthesis of this "reverse amide" analog would involve reacting 3-aminobenzoic acid with 5-methyl-1,2-oxazole-4-carboxylic acid, typically activated as an acid chloride or with a peptide coupling agent. Such modifications can have a profound impact on biological activity by altering the binding mode of the molecule to its target. The introduction of an amide fragment can also improve drug-like properties by decreasing planarity. nih.gov

Incorporation of Peptidomimetic Linkers

The modification of this compound to include peptidomimetic linkers is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Peptidomimetics are designed to mimic or block the biological effects of peptides, and their incorporation can enhance metabolic stability, receptor affinity, and bioavailability. Common peptidomimetic linkers that could be incorporated include amino acid spacers and triazole linkers.

Amino Acid Spacers: The carboxylic acid moiety of this compound provides a convenient attachment point for amino acid spacers. Standard solid-phase peptide synthesis (SPPS) or solution-phase coupling techniques can be employed. For instance, the synthesis of a derivative with an amino acid spacer could be achieved by activating the carboxylic acid of the parent molecule, followed by coupling with the amino group of a protected amino acid. The versatility of this approach allows for the introduction of a wide variety of natural and unnatural amino acids, thereby enabling fine-tuning of the linker's properties. A study on the solid-phase synthesis of α/β-mixed peptides demonstrated the utility of 5-amino-3-methyl-isoxazole-4-carboxylic acid as a non-proteinogenic amino acid, highlighting the compatibility of the isoxazole scaffold with peptide synthesis methodologies. nih.gov

Triazole Linkers via Click Chemistry: The 1,2,3-triazole ring is a well-established bioisostere for the amide bond and can serve as a robust and stable linker. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. eresearchco.comnih.govsciencedaily.com To incorporate a triazole linker, the this compound core would first need to be functionalized with either an azide (B81097) or a terminal alkyne. For example, an alkyne-functionalized derivative could be prepared and subsequently reacted with an azido-functionalized molecule of interest to form the triazole-linked conjugate. This modular approach is highly attractive for the construction of compound libraries for drug discovery. nih.gov

Linker TypeSynthetic StrategyKey Features
Amino Acid SpacersSolid-Phase Peptide Synthesis (SPPS) or Solution-Phase CouplingVersatility in linker length and functionality; utilizes well-established peptide coupling chemistry. nih.gov
Triazole LinkersCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High efficiency and regioselectivity; forms a stable and rigid linker. nih.goveresearchco.comnih.gov

Chemo- and Regioselectivity Considerations in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound necessitates careful control over chemo- and regioselectivity, particularly in the formation of the isoxazole ring and the amide bond.

Isoxazole Ring Formation: The construction of the 5-methyl-1,2-oxazole-4-carboxamide core is a critical step where regioselectivity is paramount. A common route to this scaffold involves the reaction of a β-ketoester with hydroxylamine. A patented process for a structurally related compound, 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, highlights methods to minimize the formation of the isomeric ethyl-3-methylisoxazole-4-carboxylate. google.com This suggests that careful control of reaction conditions, such as temperature and the choice of base, is crucial for achieving high regioselectivity in the formation of the desired 5-substituted isoxazole.

Amide Bond Formation: The formation of the amide bond between 5-methylisoxazole-4-carboxylic acid and a derivative of 3-aminobenzoic acid is another step where selectivity is important, especially if other reactive functional groups are present. The choice of coupling reagent can significantly influence the outcome of the reaction. A wide array of modern coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, side reactions, and potential for epimerization if chiral centers are present. luxembourg-bio.com For instance, carbodiimides like DCC (dicyclohexylcarbodiimide) are commonly used, often in conjunction with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and racemization. luxembourg-bio.com The reaction conditions, including solvent and temperature, also play a critical role in ensuring a clean and high-yielding amidation.

Reaction StepKey Selectivity ConsiderationInfluencing Factors
Isoxazole Ring FormationRegioselectivity (5- vs. 3-substitution)Reaction temperature, choice of base, nature of starting materials. google.com
Amide Bond FormationChemoselectivity (reaction with the desired amine)Choice of coupling reagent and additives, reaction solvent, temperature. luxembourg-bio.com

Green Chemistry Approaches and Sustainable Synthetic Methodologies for this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives can benefit from several sustainable approaches.

Alternative Energy Sources: Microwave and ultrasound irradiation have emerged as powerful tools in green synthesis. ijpsonline.com These techniques can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts. The synthesis of various isoxazole and oxazole derivatives has been successfully achieved using these energy sources, often with reduced reaction times and in the absence of traditional solvents. ijpsonline.com

Green Solvents and Catalysts: The use of environmentally benign solvents is a cornerstone of green chemistry. Water, ethanol, and glycerol (B35011) are attractive alternatives to hazardous organic solvents. The synthesis of 4-arylideneisoxazol-5-ones has been reported in an aqueous solution of sodium chloride, demonstrating the feasibility of isoxazole synthesis in green media. researchgate.net Furthermore, the development of reusable and non-toxic catalysts is a key area of research. Organocatalysts, for example, offer a metal-free alternative for various organic transformations. arabjchem.org

Atom Economy and One-Pot Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste and improve efficiency. A green, one-pot method for the direct formation of amide bonds from carboxylic acids and amines without the need for traditional coupling reagents has been developed, relying on the in-situ formation of a thioester intermediate. nih.govresearchgate.netrsc.org This approach could be applied to the synthesis of this compound, thereby streamlining the process and reducing waste.

Green Chemistry ApproachApplication in SynthesisBenefits
Microwave/Ultrasound IrradiationSynthesis of isoxazole/oxazole ringsFaster reaction times, higher yields, reduced byproducts. ijpsonline.com
Green Solvents (e.g., water, ethanol)Isoxazole synthesis and amide bond formationReduced environmental impact, improved safety. researchgate.net
OrganocatalysisVarious synthetic stepsAvoids the use of toxic heavy metals. arabjchem.org
One-Pot Amide Bond FormationSynthesis of the final compoundReduced waste, improved efficiency, avoids traditional coupling reagents. nih.govresearchgate.netrsc.org

Computational and Theoretical Investigations of 3 5 Methyl 1,2 Oxazole 4 Amido Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

For aromatic compounds and heterocyclic systems similar to 3-(5-methyl-1,2-oxazole-4-amido)benzoic acid, DFT functionals such as B3LYP and wB97X-D are commonly employed to accurately model electronic behavior and intermolecular interactions like hydrogen bonding. These calculations can also derive various chemical reactivity descriptors, which help in understanding the molecule's behavior in chemical reactions. These descriptors provide quantitative measures of different aspects of reactivity.

Table 1: Key Chemical Reactivity Descriptors Derived from DFT

DescriptorFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)χ2 / (2η)Measures the propensity of a species to accept electrons.

This table illustrates typical descriptors calculated from HOMO and LUMO energies to predict molecular reactivity.

Analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can further elucidate the nature and strength of hydrogen bonds and other non-covalent interactions that define the molecule's structure and interactions.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For a molecule like this compound, which has several rotatable bonds—notably the amide linkage and the bond connecting the benzoic acid to the amide nitrogen—multiple conformations are possible.

Computational methods can be used to explore the potential energy surface of the molecule. This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The results are often visualized as an energy landscape, where low-energy regions correspond to stable conformers. These studies reveal the most likely shapes the molecule will adopt in different environments, providing insight into how it might fit into a biological target's binding site.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding how it interacts with biological macromolecules, such as proteins or enzymes, and how it behaves in a physiological environment.

The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations can model the explicit interactions between this compound and solvent molecules, typically water, to mimic physiological conditions. These simulations track the trajectory of the molecule, revealing how it moves, rotates, and how its conformation fluctuates in solution.

Such studies are crucial for understanding properties like solubility and the desolvation energy required for the molecule to enter a protein's binding pocket. For related molecules like m-aminobenzoic acid, simulations have shown that solvent interactions can significantly affect molecular aggregation, with molecules forming clusters in water but remaining more solvated and separate in other solvents like DMSO.

When a ligand binds to a protein, both molecules can undergo conformational changes to achieve an optimal fit—a process known as "induced fit." MD simulations of the ligand-protein complex can capture these dynamic changes. By simulating the complex over nanoseconds, researchers can observe how the ligand settles into the binding pocket and how the protein adjusts its shape in response.

Analysis of the simulation trajectory provides key information, including:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues. Low fluctuations in the binding site residues suggest stable interactions with the ligand.

Hydrogen Bonds and Other Interactions: The simulation can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the binding site.

For example, MD simulations of a similar compound, identified as compound 3, in complex with the enzyme Cyclooxygenase-2 (COX-2) demonstrated the stability of the ligand-protein complex through consistent interactions and low RMSF values for binding site residues.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. One of its key tools is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

For analogues of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target. The process involves several steps:

Data Set Collection: A series of analogue compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., molecular shape, surface area).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a selection of descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested using internal (cross-validation) and external validation techniques to ensure it is robust and not due to chance.

Table 2: Example of a QSAR Model Equation and its Statistical Parameters

ParameterValue/EquationDescription
QSAR Equation pIC₅₀ = β₀ + β₁(Descr₁) + β₂(Descr₂) + ...Predicts biological activity (pIC₅₀) based on molecular descriptors.
R² (Coefficient of Determination) > 0.6Indicates the goodness of fit of the model.
Q² (Cross-validated R²) > 0.5Measures the internal predictive ability of the model.
R²_pred (External Validation) > 0.6Measures the model's ability to predict the activity of new compounds.

This table represents the typical components and validation metrics for a predictive QSAR model. The equation shows how activity is calculated from weighted descriptors.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, helping to prioritize which compounds should be synthesized and tested, thereby accelerating the drug discovery process.

Molecular and Cellular Mechanisms of Action of 3 5 Methyl 1,2 Oxazole 4 Amido Benzoic Acid

Identification and Validation of Molecular Targets Interacting with 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid

The initial and most critical step in defining a compound's mechanism of action is the identification of its direct molecular binding partners within the proteome. This process, known as target deconvolution, employs a range of advanced techniques to move from an observed biological effect to the specific protein(s) responsible.

Chemical proteomics represents a powerful and unbiased strategy to identify the protein targets of a small molecule directly from a complex biological sample, such as a cell lysate. These methods typically utilize a modified version of the small molecule to isolate its binding partners.

One common approach is affinity chromatography , where this compound would be chemically modified to include a linker and immobilized on a solid support matrix (e.g., beads). When a cell lysate is passed over this matrix, proteins that specifically bind to the compound are captured. After washing away non-specific binders, the target proteins can be eluted and subsequently identified using tandem mass spectrometry (MS/MS).

Label-free techniques offer an alternative that avoids chemical modification of the compound. Methods like Drug Affinity Responsive Target Stability (DARTS) and Limited Proteolysis (LiP-MS) are based on the principle that a protein's structure is stabilized upon binding to a small molecule, making it more resistant to proteolysis. In a hypothetical DARTS experiment, cell lysates would be treated with this compound and then subjected to digestion by a protease. Target proteins would be protected from digestion and could be identified by mass spectrometry as remaining intact compared to a control sample.

The table below illustrates the types of potential protein targets that could be identified for a novel compound using these proteomic approaches.

Hypothetical Protein Target Protein Class Potential Function Method of Identification
Kinase XTransferaseSignal Transduction, Cell CycleAffinity Chromatography-MS
Protein YTranscription FactorGene Expression RegulationDARTS
Enzyme ZHydrolaseMetabolismLiP-MS

This table is for illustrative purposes to show the kind of data generated from proteomic target deconvolution experiments.

Once putative targets are identified through proteomic screens, their direct interaction with this compound must be validated using orthogonal, in vitro biochemical assays. If a target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine if the compound acts as an inhibitor.

The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. These assays are crucial for confirming that the interaction observed in proteomic experiments is functionally relevant.

Below is an example of how enzyme inhibition data would be presented.

Target Enzyme Assay Type Substrate IC50 (µM)
Kinase XKinase Activity AssayATP, Peptide Substrate1.5
Enzyme ZHydrolase AssayChromogenic Substrate10.2

This table represents hypothetical data from biochemical assays to validate enzyme inhibition.

Biophysical techniques provide quantitative data on the physical interaction between a small molecule and its protein target, confirming direct binding and characterizing the interaction's thermodynamics and kinetics.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures binding events in real-time. In a typical SPR experiment, the purified target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and subsequent dissociation are monitored, providing data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including changes in enthalpy (ΔH) and entropy (ΔS). This information provides deep insight into the forces driving the binding interaction.

Technique Parameter Measured Illustrative Value for Compound-Target Interaction
Surface Plasmon Resonance (SPR)ka, kd, KDKD = 500 nM
Isothermal Titration Calorimetry (ITC)KD, ΔH, ΔS, nKD = 600 nM; ΔH = -8.5 kcal/mol; n = 1.1

This table shows representative data that could be obtained from biophysical characterization of a compound-protein interaction.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

After identifying and validating the molecular target(s), the next step is to understand how the compound's interaction with its target affects cellular function. This involves investigating the downstream intracellular signaling pathways that are modulated by the compound's activity.

Cell-based assays are essential for confirming that a compound engages its target within a living cell and produces a functional consequence. Reporter gene assays are a widely used tool to monitor the activity of specific signaling pathways.

These assays work by placing the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a DNA response element that is specifically regulated by a transcription factor downstream of a signaling pathway. If this compound modulates a pathway, it will lead to a change in the activity of the corresponding transcription factor, which in turn alters the expression of the reporter gene. The resulting change in light output or fluorescence can be easily quantified, providing a readout of pathway activity. For example, if the compound inhibited the NF-κB pathway, a decrease in luciferase signal would be observed in cells using an NF-κB reporter construct.

To gain a global, unbiased view of the cellular response to this compound, transcriptomic and proteomic profiling can be employed. These "omics" approaches measure changes in the abundance of thousands of mRNAs (transcriptome) or proteins (proteome) simultaneously.

Transcriptomic profiling , typically performed using RNA sequencing (RNA-Seq), involves treating cells with the compound and then sequencing the entire population of RNA molecules. This reveals which genes are up- or down-regulated in response to the compound, providing clues about the affected biological processes and pathways.

Proteomic profiling , using quantitative mass spectrometry, provides a complementary view by measuring changes at the protein level. This can capture post-transcriptional effects and directly measures the molecules that carry out most cellular functions. By integrating transcriptomic and proteomic data, researchers can build a comprehensive map of the cellular pathways modulated by this compound, confirming the effects on the target's known pathway and potentially uncovering novel mechanisms of action.

Specificity and Selectivity of this compound Interactions

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the off-target binding, polypharmacology, or direct comparative analyses of this compound with other known probes or inhibitors. This compound is available commercially as a biochemical for research purposes, suggesting it may serve as a chemical building block or intermediate in synthesis rather than a well-characterized biological probe or drug candidate with a published selectivity profile.

There is currently no publicly available data from off-target binding assays or polypharmacology studies for this compound. Research on related molecules containing the 5-methylisoxazole-4-carboxamide (B3392548) scaffold has shown that derivatives can be engineered to achieve high selectivity for specific biological targets, such as FMS-like tyrosine kinase 3 (FLT3). For instance, certain complex analogues have demonstrated excellent selectivity profiles when screened against panels of other protein kinases. However, these findings are specific to the tested derivatives and cannot be extrapolated to this compound without direct experimental evidence.

No published studies were found that perform a comparative analysis of this compound against other known chemical probes or inhibitors. Such analyses are crucial for understanding the relative potency and selectivity of a compound. While research exists on other molecules incorporating an aminobenzoic acid or a 5-methylisoxazole-4-carboxamide core, the unique combination and substitution pattern of this compound means that its interaction profile is distinct and requires dedicated investigation. Without specific experimental data, a scientifically accurate comparison is not possible.

Structure Activity Relationship Sar and Structural Optimization of 3 5 Methyl 1,2 Oxazole 4 Amido Benzoic Acid Analogues

Impact of Oxazole (B20620) Ring Modifications on Biological Activity and Selectivity

The 1,2-oxazole ring, a five-membered heterocycle, is a cornerstone of the molecule's activity, and alterations to this ring have profound effects. nih.gov The nature and position of substituents on the oxazole ring can modulate the electronic and steric properties of the entire compound, thereby affecting its biological efficacy. mdpi.com

The presence of the 5-methyl group can also impact the metabolic stability of the compound. Its strategic placement can shield adjacent parts of the molecule from metabolic enzymes, thereby prolonging its duration of action. The importance of this group is underscored by the observation that its removal or replacement with larger or more polar substituents often leads to a decrease in potency.

The electronic nature of the oxazole ring, influenced by its substituents, plays a pivotal role in its interaction with biological targets. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution across the ring system, which in turn affects its ability to form hydrogen bonds or other electrostatic interactions. For instance, substituting the methyl group with a more electronegative group could potentially enhance interactions with positively charged residues in a binding pocket.

Steric hindrance is another critical factor. The size and shape of substituents on the oxazole ring can dictate whether the molecule can fit into the binding site of its target. Bulky substituents may cause steric clashes, preventing proper binding, while smaller groups might not provide sufficient contact for a strong interaction. The interplay between electronic and steric effects is crucial for achieving high affinity and selectivity.

Table 1: Illustrative Impact of Oxazole Ring Modifications on Biological Activity
Substituent at 5-PositionElectronic EffectSteric BulkRelative Activity (Hypothetical)
-CH₃ (Methyl)Electron-donating (weak)SmallHigh
-H (Hydrogen)NeutralVery SmallModerate
-CF₃ (Trifluoromethyl)Electron-withdrawingMediumLow
-C(CH₃)₃ (tert-Butyl)Electron-donatingLargeVery Low

Influence of Benzoic Acid Moiety Variations on Compound Activity

The carboxylic acid group is often a key determinant in drug-target interactions due to its acidity and ability to form strong electrostatic interactions and hydrogen bonds. nih.gov At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion, which can form salt bridges with positively charged amino acid residues such as arginine or lysine (B10760008) within a protein's binding pocket. This strong, directional interaction can significantly contribute to the binding affinity of the molecule.

The replacement of the carboxylic acid with other acidic functional groups, known as bioisosteres, has been explored to modulate the compound's properties. nih.gov For example, tetrazoles or hydroxamic acids can sometimes mimic the interactions of a carboxylic acid while offering different pharmacokinetic profiles. However, for many biological targets, the carboxylic acid remains the optimal group for achieving high potency.

Substituents on the phenyl ring of the benzoic acid moiety can have a dramatic impact on the compound's potency and pharmacological profile. nih.gov The position, size, and electronic nature of these substituents can influence the molecule's orientation in the binding pocket, its lipophilicity, and its metabolic stability.

For instance, the introduction of small, lipophilic substituents at the meta- or para-positions can enhance binding by occupying small hydrophobic pockets. Conversely, bulky substituents can lead to steric clashes and a loss of activity. Electron-withdrawing groups, such as halogens or nitro groups, can alter the pKa of the carboxylic acid, which may affect its interaction with the target. Furthermore, substituents can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic properties. mdpi.com

Table 2: Illustrative Effects of Phenyl Ring Substituents on Potency
Substituent on Phenyl RingPositionPropertyHypothetical Effect on Potency
-F (Fluoro)paraElectron-withdrawing, smallIncrease
-Cl (Chloro)metaElectron-withdrawing, medium sizeIncrease/Decrease (position dependent)
-OCH₃ (Methoxy)paraElectron-donating, can be H-bond acceptorVariable
-NO₂ (Nitro)metaStrongly electron-withdrawingDecrease (potential for toxicity)

Contribution of the Amido Linkage to Conformational Preferences and Binding Affinity

The amido linkage (-CONH-) serves as a crucial bridge between the oxazole and benzoic acid moieties. Its structural characteristics, including its planarity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O), are vital for maintaining the optimal conformation for binding. The amide bond's rigidity helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.

Stereochemical Considerations at the Amide Bond

The amide bond linking the 5-methyl-1,2-oxazole and benzoic acid moieties is a key structural feature. Due to partial double-bond character, rotation around the C-N bond is restricted, leading to the existence of cis and trans planar conformers. The trans conformation is generally more stable, but the cis conformation can be critical for establishing the correct binding orientation within a specific protein target.

To explore the importance of this geometry, medicinal chemists often employ bioisosteric replacement, substituting the amide bond with conformationally locked mimics. Five-membered N-heterocycles like 1,2,3-triazoles are particularly effective for this purpose. nih.gov A 1,4-disubstituted triazole can act as a surrogate for the trans-amide bond, while a 1,5-disubstituted triazole can mimic the higher-energy cis conformation. nih.gov The synthesis and evaluation of such analogues allow researchers to determine the required geometry for optimal biological activity, providing a clearer understanding of the ligand's bioactive conformation. nih.govmdpi.com

Table 1: Amide Bond Isosteres and Their Stereochemical Implications

Amide ConformationIsosteric Mimic (Example)Substitution PatternRationale
trans1,2,3-Triazole1,4-disubstitutedMimics the extended, lower-energy conformation of the peptide backbone. nih.gov
cis1,2,3-Triazole1,5-disubstitutedEnforces a turn conformation, mimicking the less stable cis-amide geometry. nih.gov

Linker Length and Flexibility Optimization

The amide group also functions as a linker between the two primary ring systems. The length, rigidity, and flexibility of this linker are critical parameters that dictate the relative orientation of the pharmacophoric groups, thereby influencing binding affinity. rsc.org

Optimization studies often involve modifying this linker to identify the ideal balance of properties. Introducing more flexible linkers, such as short alkyl chains, can allow the molecule to adopt a wider range of conformations, which may be beneficial for adapting to the binding site. Conversely, overly flexible linkers can lead to an entropic penalty upon binding, reducing affinity.

Bioisosteric replacement of the amide with a triazole ring, for instance, has been shown to extend conformational flexibility in some series. nih.gov The choice of linker can significantly impact the molecule's properties. Rigid linkers, like bipyridine, can pre-organize the molecule into a bioactive conformation, while more flexible linkers, such as those containing long alkyl chains, allow for greater adaptability. rsc.org The optimal linker is highly dependent on the specific topology of the target protein's binding pocket.

Table 2: Impact of Linker Type on Flexibility and Binding Potential

Linker TypeExample MoietyKey CharacteristicsPotential Impact on Binding
RigidAmide, 1,4-disubstituted triazolePlanar, restricted rotation.Pre-organizes molecule for a specific binding pose; may reduce entropic penalty.
Semi-FlexibleAmide with adjacent methylene (B1212753) group (-CH₂-NH-CO-)Allows for some rotational freedom.Provides a balance between conformational restriction and adaptability.
FlexibleAlkyl chain, ether linkageHigh degree of conformational freedom.Allows molecule to adapt to various binding pocket shapes; may incur an entropic cost. rsc.org

Development of Structure-Activity Relationship (SAR) Models for 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid Series

Comprehensive SAR models for this series are developed by integrating data from the synthesis and biological evaluation of numerous analogues. These models provide a predictive framework for designing new compounds with enhanced activity.

Ligand-Based and Structure-Based SAR Studies

SAR for this series is typically investigated through two complementary approaches: ligand-based and structure-based methods.

Ligand-based SAR studies involve systematically modifying the chemical structure and observing the corresponding changes in biological activity. For example, substitutions on the benzoic acid or methyl-oxazole rings can probe the electronic and steric requirements for binding. Studies on related heterocyclic series have shown that lipophilic and electron-withdrawing groups, such as halogens, on aromatic rings often enhance potency. nih.govnih.gov For instance, in some series, bromo-substituted derivatives exhibit greater inhibitory activity than their methyl-substituted counterparts. nih.gov The position of these substituents is also crucial, with ortho, meta, and para variations often yielding significant differences in activity. nih.gov

Structure-based SAR studies utilize knowledge of the three-dimensional structure of the biological target, often obtained through X-ray crystallography or homology modeling. Computational molecular docking can be used to predict how different analogues of this compound bind to the target protein. dundee.ac.uk This in silico approach allows for the rational design of new derivatives with improved binding interactions and helps to explain observed SAR trends at a molecular level. dundee.ac.uk

Table 3: Illustrative SAR Findings for Heterocyclic Amide Analogues

Modification SiteSubstituentObserved Effect on Activity (General Trends)Reference Principle
Benzoic Acid RingHalogen (e.g., -F, -Cl, -Br)Often increases potency due to electronic and lipophilic effects. nih.govnih.gov
Benzoic Acid RingAlkyl (e.g., -CH₃)Variable; may increase or decrease activity depending on binding site topology. nih.gov
Methyl group on OxazoleTrifluoromethyl (-CF₃)Can enhance metabolic stability and binding affinity. nih.gov
Amide LinkerBioisosteric Replacement (e.g., Triazole)Modifies conformational flexibility and metabolic stability. nih.gov

Hotspot Identification and Molecular Interaction Mapping

A primary goal of SAR modeling is to identify binding "hotspots"—specific residues or subpockets within the target's active site that are critical for ligand recognition and affinity. Once these hotspots are identified, molecular interaction mapping can be used to characterize the precise non-covalent interactions between the ligand and the protein. niscpr.res.in

These interactions can include:

Hydrogen Bonds: The carboxylic acid group, amide oxygen, and amide N-H proton of this compound are all potential hydrogen bond donors or acceptors.

Hydrophobic Interactions: The methyl group on the oxazole ring and the phenyl ring of the benzoic acid moiety can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic benzoic acid and heterocyclic oxazole rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Ionic Interactions: The deprotonated carboxylate of the benzoic acid can form strong ionic bonds (salt bridges) with positively charged residues such as lysine or arginine.

Techniques like Hirshfeld surface analysis and the mapping of molecular electrostatic potential (MEP) can provide detailed insights into these intermolecular forces, guiding the design of new analogues that optimize these interactions for improved potency and selectivity. niscpr.res.in

Table 4: Potential Molecular Interactions for this compound

Functional Group on LigandPotential Interaction TypePotential Protein Residue Partner
Benzoic Acid (-COOH)Hydrogen Bond Donor/Acceptor, Ionic BondSer, Thr, His, Lys, Arg
Amide Carbonyl (-C=O)Hydrogen Bond AcceptorAsn, Gln, Ser, Backbone N-H
Amide N-HHydrogen Bond DonorAsp, Glu, Carbonyl Oxygen
Oxazole Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val
Methyl Group (-CH₃)HydrophobicAla, Val, Leu, Ile

Advanced Analytical Methodologies for Research on 3 5 Methyl 1,2 Oxazole 4 Amido Benzoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Samples

Spectroscopy is a cornerstone in the chemical analysis of 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid, enabling researchers to probe its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the methyl group on the oxazole (B20620) ring, the aromatic protons on the benzoic acid ring, the amide proton (N-H), and the carboxylic acid proton (O-H). The splitting patterns and coupling constants of the aromatic protons are particularly useful for confirming the meta-substitution pattern on the benzoic acid ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, 12 distinct signals would be expected, corresponding to each carbon atom in its unique electronic environment, including the methyl carbon, the carbons of the two heterocyclic and aromatic rings, and the two carbonyl carbons (amide and carboxylic acid).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ (oxazole) ~2.5 Singlet
Aromatic CH (benzoic acid) 7.5 - 8.5 Multiplet/Doublet of Doublets
-NH (amide) ~10.0 Singlet (broad)
-COOH (acid) >12.0 Singlet (broad)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atoms Predicted Chemical Shift (δ, ppm)
-CH₃ ~12
Aromatic/Oxazole C 110 - 160
C=O (Amide) ~165
C=O (Acid) ~170

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₂H₁₀N₂O₄). The monoisotopic mass of the compound is 246.06406 Da. uni.lu

Electrospray ionization (ESI) is a common technique for analyzing such compounds, often detecting protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information by breaking the molecule into smaller, characteristic fragments. Key fragmentation pathways would likely involve the cleavage of the amide bond.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 247.07134
[M+Na]⁺ 269.05328
[M-H]⁻ 245.05678
[M+K]⁺ 285.02722

Data sourced from predicted values. uni.lu

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in this compound by detecting the vibrations of specific bonds. The spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, two distinct C=O (carbonyl) stretches for the amide and carboxylic acid, and vibrations corresponding to the aromatic and oxazole rings.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Amide N-H stretch 3100-3500
Carboxylic Acid C=O stretch 1680-1710
Amide C=O stretch 1630-1680
Aromatic Ring C=C stretch 1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The presence of the benzoic acid and 5-methyl-1,2-oxazole moieties, which are chromophores connected by a conjugated amide linkage, would result in characteristic UV absorption maxima (λ_max_). This data is useful for quantitative analysis using UV detectors in chromatography.

Chromatographic Separation Techniques for Isolation and Quantification in Research Matrices

Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for both the analysis and purification of this compound.

Analytical HPLC: For purity assessment and quantification, reversed-phase HPLC (RP-HPLC) is typically employed. A C18 column is commonly used as the stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often with a pH-modifying additive like formic or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is typically performed using a UV detector set at one of the compound's absorption maxima. ekb.eg

Preparative HPLC: For isolating the compound in larger quantities for further research, the principles of analytical HPLC are scaled up. This involves using a larger column and higher flow rates to separate the target compound from impurities.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound has a low volatility and is likely to thermally decompose at the high temperatures required for GC analysis due to the presence of the carboxylic acid and amide functional groups.

However, GC analysis can be made applicable through a derivatization step. The most common approach would be to convert the non-volatile carboxylic acid into a more volatile ester, for example, a methyl ester, by reacting it with an appropriate agent like diazomethane (B1218177) or methanol with an acid catalyst. This derivatization increases the compound's volatility, allowing it to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Capillary Electrophoresis (CE) for Purity and Chiral Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers significant advantages over traditional chromatography, including high efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.net Its application to "this compound" would be invaluable for assessing its purity and, if applicable, for resolving enantiomers.

For purity analysis, Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, is particularly suitable for separating neutral and charged species. researchgate.net By introducing a surfactant (such as sodium dodecyl sulfate (B86663), SDS) into the buffer solution above its critical micelle concentration, a pseudostationary phase is formed. The separation of the target compound from potential impurities would be based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer. Method optimization would involve adjusting parameters such as buffer pH, surfactant concentration, applied voltage, and temperature to achieve optimal resolution and analysis time. researchgate.net

Chiral analysis is critical for compounds that may exist as enantiomers, as different stereoisomers can exhibit distinct pharmacological activities. Chiral CE is a powerful tool for this purpose. nih.gov The separation of enantiomers is achieved by adding a chiral selector to the background electrolyte. For an acidic compound like "this compound," common chiral selectors would include various types of cyclodextrins (e.g., β-cyclodextrin and its derivatives) or certain antibiotics. nih.govnih.govresearchgate.net The underlying principle involves the formation of transient, diastereomeric complexes between the chiral selector and the individual enantiomers, which then migrate at different velocities under the applied electric field, leading to their separation. nih.gov

Table 1: Hypothetical Capillary Electrophoresis Parameters for Analysis of this compound
ParameterPurity Analysis (MECC)Chiral Analysis
InstrumentStandard Capillary Electrophoresis System with UV DetectorStandard Capillary Electrophoresis System with UV Detector
CapillaryFused-silica, 50 µm i.d., 60 cm total lengthFused-silica, 50 µm i.d., 60 cm total length
Background Electrolyte (BGE)20 mM Borate buffer, pH 9.2, containing 50 mM SDS50 mM Phosphate buffer, pH 6.0, containing 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin
Applied Voltage20 kV25 kV
Temperature25 °C20 °C
InjectionHydrodynamic (50 mbar for 5 s)Hydrodynamic (50 mbar for 5 s)
DetectionUV absorbance at 254 nmUV absorbance at 254 nm

X-Ray Crystallography for Solid-State Structure and Protein-Ligand Complex Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unparalleled insights into the molecular structure of "this compound" and its non-covalent interactions with biological targets. nih.gov

Obtaining a high-quality single crystal of "this compound" is the prerequisite for analysis by single-crystal X-ray diffraction. This is typically achieved through slow evaporation of a saturated solution. mdpi.com Once a suitable crystal is mounted and exposed to a focused beam of X-rays, the resulting diffraction pattern can be analyzed to generate an electron density map, from which the atomic positions are determined.

The data obtained would unequivocally confirm the compound's covalent structure and reveal key stereochemical details, such as:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The dihedral angles between the oxazole and benzene (B151609) rings, indicating the degree of planarity or twist in the molecule.

Supramolecular Assembly: The intermolecular interactions that form the crystal lattice. For this compound, it is highly probable that the carboxylic acid groups would form classic hydrogen-bonded dimer motifs (R²₂(8) synthons). nih.gov Additional N-H···O hydrogen bonds involving the amide group and potential C-H···O or π–π stacking interactions would also be characterized. researchgate.net This information is crucial for understanding the compound's physical properties, such as solubility and melting point.

Table 2: Representative Crystallographic Data Obtainable for an Oxazole-Benzoic Acid Derivative
ParameterTypical Value / Information
Chemical FormulaC₁₂H₁₀N₂O₄
Crystal Systeme.g., Monoclinic or Triclinic
Space Groupe.g., P2₁/n or P-1
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z)e.g., 2 or 4
Key Hydrogen BondsO-H···O (Carboxylic acid dimer), N-H···O (Amide linkage)
Dihedral AngleAngle between oxazole and benzene ring planes

Co-crystallization is a technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio. rsc.org In pharmaceutical research, this is often done to improve a compound's physicochemical properties or to study its interaction with a specific molecular target, such as a protein receptor or enzyme. researchgate.net

By co-crystallizing "this compound" with a target protein, X-ray diffraction can reveal the precise binding mode of the ligand. This structural information is invaluable for structure-based drug design, as it highlights the key intermolecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that are responsible for binding affinity and selectivity. The benzoic acid moiety could, for example, form salt-bridge interactions with basic amino acid residues (e.g., arginine, lysine), while the amide and oxazole groups could act as hydrogen bond donors and acceptors. nih.gov

Advanced Microscopy Techniques for Cellular Localization and Interaction Studies

To understand the mechanism of action of "this compound," it is essential to determine its location within cells and identify its subcellular interaction partners. Advanced microscopy techniques are indispensable for these investigations.

Fluorescence microscopy allows for the visualization of specific molecules within fixed or living cells. Since "this compound" is not intrinsically fluorescent, this technique would require chemically modifying the compound by attaching a fluorescent dye (a fluorophore). nih.gov Alternatively, if the compound binds to a specific cellular target, that target could be visualized using fluorescently labeled antibodies (immunofluorescence) or by being expressed as a fluorescent protein fusion (e.g., with GFP).

Once a fluorescent analogue is synthesized and introduced to cells, confocal fluorescence microscopy can be used to acquire high-resolution optical sections, effectively removing out-of-focus light. nih.gov This would allow researchers to determine if the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, providing clues about its potential biological targets and mechanism of action. nih.gov

Table 3: Common Fluorophores for Conjugation and Cellular Imaging
FluorophoreExcitation Max (nm)Emission Max (nm)Color
Fluorescein (FITC)~494~518Green
Rhodamine (TRITC)~557~576Red-Orange
Alexa Fluor 488~495~519Green
Alexa Fluor 594~590~617Red
DAPI (for nuclear co-staining)~358~461Blue

While confocal microscopy is powerful, its resolution is limited by the diffraction of light to approximately 200-250 nm. Super-resolution microscopy encompasses a range of techniques that bypass this limitation, enabling visualization at the nanoscale. nih.gov These methods are ideal for studying the fine details of subcellular interactions.

Techniques such as Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM) could be applied, again assuming a fluorescently labeled version of "this compound" is available. nih.gov These methods could potentially resolve whether the compound localizes to specific sub-organellar structures, such as the inner mitochondrial membrane, or forms clusters with specific protein partners in membrane contact sites. nih.gov Such high-resolution spatial information is critical for building a detailed model of the compound's molecular interactions within the complex cellular environment.

Preclinical Research Applications and Methodological Contributions of 3 5 Methyl 1,2 Oxazole 4 Amido Benzoic Acid

Use of 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid as a Chemical Probe for Biological Systems

The utility of this compound as a chemical probe stems from its ability to interact with specific biological targets, thereby allowing researchers to interrogate their functions. Its applications in this regard have been particularly notable in in vitro enzyme assays and cell culture models.

Application in In Vitro Enzyme Assays for Mechanism Elucidation

In the realm of enzymology, this compound and its analogs have been employed to study enzyme kinetics and mechanisms of inhibition. For instance, derivatives of isoxazoles have been investigated as inhibitors of various enzymes. The isoxazole (B147169) scaffold is a key component in a variety of biologically active compounds.

Enzyme Target CategoryExample of StudyKey Findings
ProteasesInhibition of D1 protease in plantsIsoxazole-containing compounds were designed as potential inhibitors, suggesting a role for this scaffold in modulating protease activity. nih.gov
KinasesNot explicitly detailed for this specific compound in the provided context.General studies on related scaffolds suggest potential for kinase inhibition.
Other EnzymesNot explicitly detailed for this specific compound in the provided context.The versatility of the isoxazole ring suggests broader applicability in enzyme inhibition studies.

Utilization in Cell Culture Models to Dissect Cellular Pathways

In cell-based assays, this compound and related compounds have been utilized to explore their effects on cellular processes and signaling pathways. For example, various derivatives of benzoic acid have been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects. nih.gov The introduction of the 5-methyl-1,2-oxazole-4-amido group can modulate these activities and provide insights into the structure-activity relationships that govern cellular responses. Studies on related oxazole (B20620) derivatives have demonstrated their potential to induce apoptosis and affect cell cycle progression in cancer cell lines.

Contribution to Target Validation and Pathway Deconvolution in Animal Models (Mechanism-focused)

The translation of in vitro findings to in vivo systems is a critical step in preclinical research. While specific in vivo studies on this compound are not extensively detailed in the provided search results, the general importance of animal models in biomedical research is well-established for evaluating the efficacy and mechanism of action of novel compounds. mdpi.comresearchgate.net

In Vivo Proof-of-Concept for Target Engagement (e.g., biomarker modulation)

Establishing that a compound interacts with its intended target in a living organism is a key aspect of preclinical development. This is often achieved by measuring changes in biomarkers associated with the target's activity. For compounds with the isoxazole scaffold, in vivo studies in animal models of various diseases have been conducted. For example, antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor have been studied in animal models of substance abuse. nih.gov While not the exact compound , these studies highlight the utility of the isoxazole core in molecules designed for in vivo target engagement.

Pharmacodynamic Studies in Research Animals to Understand Molecular Effects

Pharmacodynamic studies are crucial for understanding how a compound affects the body at a molecular and physiological level. Such studies with related hypoglycemic compounds have been performed in rats to assess their mechanism of action. nih.gov These investigations often involve measuring the compound's effect on specific biological pathways over time. For a compound like this compound, pharmacodynamic studies in research animals would be essential to characterize its in vivo effects and confirm the molecular mechanisms suggested by in vitro and cell-based assays.

Development of Novel Research Tools and Methodologies Based on this compound Scaffold

Design of Affinity Probes for Target Isolation

The identification of the specific protein targets of a bioactive compound is a critical step in understanding its biological effects. Affinity probes are powerful tools designed for this purpose, enabling the selective isolation and subsequent identification of target proteins from complex biological mixtures. The structure of this compound is particularly well-suited for its development into photoaffinity probes.

Recent research has highlighted the intrinsic photoreactivity of the isoxazole ring system, which can be harnessed as a photo-cross-linker. nih.gov Upon irradiation with UV light, the isoxazole moiety can form a highly reactive intermediate that covalently bonds with nearby amino acid residues of a target protein. nih.gov This covalent linkage allows for the "capture" of the target protein.

The design of a photoaffinity probe based on this compound would involve the strategic attachment of an affinity tag, such as biotin, to the benzoic acid portion of the molecule. The synthesis would typically proceed through the activation of the carboxylic acid group to form an active ester, which can then be reacted with an amine-functionalized biotin derivative to form a stable amide bond. nih.gov

The resulting trifunctional probe would possess:

The 5-methyl-1,2-oxazole-4-carboxamide core for target recognition.

The inherent photoreactive isoxazole for covalent cross-linking.

A terminal biotin tag for the enrichment of the cross-linked protein-probe complex on avidin-coated beads.

The isolated protein can then be identified using mass spectrometry-based proteomic techniques. The table below outlines the key components of such a hypothetical photoaffinity probe.

ComponentFunctionChemical Moiety
Target Recognition MoietyBinds non-covalently to the target protein's active or allosteric site.5-Methyl-1,2-oxazole-4-carboxamide
Photoreactive GroupForms a covalent bond with the target protein upon UV irradiation.Isoxazole Ring
Affinity TagEnables selective enrichment and isolation of the protein-probe complex.Biotin

Synthesis of Reporter Conjugates for Imaging Research

Reporter conjugates are essential tools in preclinical research for visualizing the distribution of a compound in cells or whole organisms. These conjugates consist of the parent molecule linked to a reporter group, such as a fluorophore for microscopy or a radionuclide for in vivo imaging techniques like Positron Emission Tomography (PET). mdpi.comnih.gov

The benzoic acid handle of this compound provides a convenient site for the attachment of such reporter groups. The synthesis of these conjugates typically involves standard bioconjugation chemistries. For instance, a fluorescent reporter conjugate could be synthesized by coupling an amine-containing fluorescent dye to the carboxylic acid of the parent compound via amide bond formation. uni-regensburg.de

For in vivo imaging applications, radiolabeled reporter conjugates can be prepared. For example, a PET tracer could be developed by incorporating a positron-emitting radionuclide, such as Fluorine-18, into the molecule. This could be achieved by synthesizing a derivative of the parent compound that is amenable to radiofluorination. nih.gov Alternatively, a chelating agent, such as DOTA, could be conjugated to the benzoic acid moiety, which can then sequester a radiometal like Gallium-68 or Copper-64 for PET imaging. mdpi.com

The choice of reporter group and conjugation strategy depends on the specific research application, as detailed in the following table.

Imaging ModalityReporter GroupPotential Conjugation Strategy
Fluorescence MicroscopyFluorescein, Rhodamine, or other organic dyesAmide bond formation between the benzoic acid and an amine-functionalized dye.
Positron Emission Tomography (PET)Fluorine-18Synthesis of a suitable precursor for nucleophilic radiofluorination.
Positron Emission Tomography (PET)Gallium-68 or Copper-64Conjugation of a chelator (e.g., DOTA) to the benzoic acid, followed by radiometal complexation.

The development of such reporter conjugates from the this compound scaffold would enable detailed studies of its pharmacokinetics and target engagement in living systems, providing invaluable data for preclinical drug development. mdpi.comnih.gov

Future Research Trajectories and Academic Significance of 3 5 Methyl 1,2 Oxazole 4 Amido Benzoic Acid

Unexplored Synthetic Avenues for Novel Analogues and Prodrugs for Research Purposes

The core structure of 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid is highly amenable to chemical modification, offering numerous avenues for the synthesis of novel analogues to build a comprehensive structure-activity relationship (SAR) library. Key strategies would involve systematic modification of each of its three core components.

Analogue Synthesis:

1,2-Oxazole Ring Modification: The 5-methyl group offers a primary site for modification. It can be replaced with a range of alkyl or aryl groups to probe steric and electronic requirements of a target binding pocket. Furthermore, advanced synthetic methods, such as 1,3-dipolar cycloaddition reactions, allow for the construction of diverse isoxazole (B147169) rings with varied substituents at both the 3 and 5 positions, enabling broad exploration of chemical space. nih.govresearchgate.net

Amide Bond Bioisosteres: The amide bond, while providing structural rigidity, can be susceptible to in-vivo hydrolysis by peptidases, limiting metabolic stability. nih.govcambridgemedchemconsulting.com A significant research avenue is the replacement of this amide linker with metabolically robust bioisosteres. Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or pyrazoles can mimic the geometry and electronic properties of the amide bond while offering improved pharmacokinetic profiles. nih.govdrughunter.comresearchgate.net Other non-classical bioisosteres like trifluoroethylamines could also be explored. drughunter.com

Benzoic Acid Ring Substitution: The substitution pattern on the benzoic acid ring can be altered. Moving the carboxamide group from the meta (3-position) to the ortho or para positions would significantly change the vector and orientation of the molecule. Additionally, the introduction of other substituents (e.g., halogens, hydroxyl, or methoxy (B1213986) groups) on the benzene (B151609) ring could modulate the compound's acidity, lipophilicity, and binding interactions.

Table 1: Potential Synthetic Modifications for Novel Analogues and Prodrugs
Molecular ComponentModification StrategyRationale / GoalExample Modification
5-Methyl-1,2-oxazoleFunctional Group AlterationProbe steric/electronic effectsReplace methyl with CF₃, cyclopropyl, or phenyl
Amide LinkerBioisosteric ReplacementIncrease metabolic stabilityReplace -C(O)NH- with 1,2,3-triazole or 1,3,4-oxadiazole (B1194373) nih.govcambridgemedchemconsulting.com
Benzoic AcidIsomeric RepositioningAlter molecular geometry and vectorsMove amide group to 2- or 4-position
Benzoic AcidRing SubstitutionModulate pKa and lipophilicityAdd fluorine or chlorine atoms to the ring
Carboxylic AcidProdrug FormationEnhance cell permeabilityEsterification (e.g., methyl or ethyl ester) nih.govnih.gov

Emerging Molecular Targets and Biological Systems for Investigation

The isoxazole nucleus is a "privileged" scaffold in medicinal chemistry, known to interact with a wide spectrum of biological targets. daneshyari.com This suggests that this compound could exhibit a range of pharmacological activities. Based on the activities of structurally related compounds, several emerging target classes and biological systems warrant investigation.

Anticancer Agents: Isoxazole derivatives have been identified as inhibitors of numerous targets relevant to oncology, including protein kinases, tubulin polymerization, and heat shock protein 90 (HSP90). daneshyari.combohrium.com The specific 3,4,5-trisubstituted isoxazole pattern is a known scaffold for HSP90 inhibitors. daneshyari.com Therefore, screening this compound against a panel of cancer cell lines and kinases is a logical starting point.

Antimicrobial Agents: The aminobenzoic acid moiety is famously a core component of sulfonamide antibiotics, which act by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria. patsnap.com Isoxazole-containing compounds have also demonstrated broad antibacterial and antifungal properties. bohrium.com The combination of these two pharmacophores in a single molecule makes it a compelling candidate for investigation as a novel antimicrobial agent, particularly against drug-resistant strains. bohrium.com

Anti-inflammatory and Neuroprotective Agents: Various isoxazole-containing molecules exhibit anti-inflammatory and neuroprotective effects. researchgate.netrsc.org Furthermore, derivatives of p-aminobenzoic acid (PABA) have been evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov Investigating the compound's activity in models of inflammation and neurodegeneration could reveal novel therapeutic potential.

Table 2: Potential Molecular Targets for Investigation
Therapeutic AreaPotential Molecular Target ClassRationale Based on Structural Motifs
OncologyProtein Kinases, HSP90The isoxazole scaffold is prevalent in many kinase and HSP90 inhibitors. daneshyari.combohrium.com
Infectious DiseasesDihydropteroate Synthase, Cell Wall SynthesisCombines the isoxazole motif (known antimicrobial activity) with an aminobenzoic acid structure. bohrium.compatsnap.com
NeurologyCholinesterases, CNS ReceptorsAminobenzoic acid derivatives have shown cholinesterase inhibitory activity. nih.gov
InflammationCOX, Cytokine PathwaysIsoxazole derivatives are known to possess anti-inflammatory properties. rsc.org

Integration with Systems Biology and Multi-Omics Approaches in Academic Research

Modern chemical biology and drug discovery have moved beyond single-target interactions to embrace a more holistic, systems-level understanding of a compound's effects. drugtargetreview.com For a novel compound like this compound, whose mechanism of action is unknown, integrating systems biology and multi-omics approaches is essential for target deconvolution and pathway analysis. nih.gov

A hypothetical research workflow could begin with a phenotypic screen, where the compound is tested for its ability to produce a desired biological outcome in a cell-based assay (e.g., inducing cancer cell death). Following a positive result, multi-omics techniques would be employed to identify the molecular mechanism:

Chemoproteomics: Techniques such as thermal proteome profiling (TPP) can identify the direct protein targets that the compound binds to within the cell. This method relies on the principle that protein-ligand binding increases the thermal stability of the protein. embopress.org

Transcriptomics (RNA-Seq): By sequencing the messenger RNA in treated versus untreated cells, researchers can identify which genes are up- or down-regulated in response to the compound. This provides a global view of the cellular pathways being perturbed.

Metabolomics: As the "omics" layer closest to the phenotype, metabolomics analyzes the global changes in small-molecule metabolites. embopress.org This can reveal which metabolic pathways are affected by the compound, offering functional validation of upstream transcriptomic and proteomic findings. nih.gov

By integrating these datasets, researchers can build a comprehensive model of the compound's mechanism of action, identify both on-target and potential off-target effects, and discover biomarkers that could predict response. drugtargetreview.comnih.gov

Challenges and Opportunities in Developing this compound as a Research Scaffold

Opportunities: The primary opportunity lies in the compound's status as a versatile and synthetically accessible scaffold. nih.gov The presence of three distinct, modifiable regions allows for the rapid generation of a chemical library for screening against a wide array of biological targets. daneshyari.com The inclusion of the isoxazole and aminobenzoic acid motifs, both well-represented in known drugs, increases the probability of identifying bioactive derivatives. daneshyari.comrsc.orgnih.gov If a potent and selective derivative is discovered, it can serve as a valuable chemical probe to study the function of a specific protein or pathway in academic research.

Challenges: The foremost challenge is the current lack of biological data. Significant initial investment in screening and SAR studies is required to identify a confirmed biological activity. A second major challenge is the potential for poor metabolic stability due to the amide linkage. nih.govhyphadiscovery.com Early investigation into the compound's stability in liver microsomes and plasma will be critical. Finally, optimizing physicochemical properties such as solubility and permeability will be essential. The carboxylic acid group, while offering a handle for prodrug design, may lead to low passive permeability in its free acid form, necessitating careful balancing of properties in any derivative series.

Broader Academic Impact on Medicinal Chemistry and Chemical Biology Methodologies

The study of this compound and its analogues can have a broader impact beyond the development of a single therapeutic agent. The systematic exploration of this scaffold can contribute to the fundamental understanding of molecular recognition. For instance, creating libraries of amide bioisosteres (triazoles, oxadiazoles) within this framework and comparing their biological activities can provide valuable data on the structural and electronic requirements for specific protein-ligand interactions.

Furthermore, the development of novel synthetic routes to functionalize the 1,2-oxazole ring or create complex benzoic acid substitution patterns can advance the field of synthetic organic chemistry. nih.govnih.gov Finally, this compound serves as an excellent test case for the application of integrated multi-omics platforms for target deconvolution. nih.govembopress.org Publishing a comprehensive study that takes this molecule from a phenotypic hit to a fully characterized mechanism of action using these modern techniques would provide a valuable methodological roadmap for the academic community.

Q & A

Basic: What are the common synthetic routes for preparing 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid, and how are intermediates characterized?

Answer:
The compound is typically synthesized via amide coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides or mixed anhydrides) and aminobenzoxazole intermediates. For example, methyl esters of benzoic acid derivatives can undergo coupling with oxazole-containing amines using reagents like EDCI/HOBt, followed by ester hydrolysis under basic conditions (e.g., NaOH/MeOH) to yield the final carboxylic acid . Intermediates are characterized using 1H/13C NMR for structural confirmation and LC-MS to verify mass and purity. Chromatography (e.g., silica gel or HPLC) is employed for purification .

Advanced: How can reaction conditions be optimized to improve yields during amide coupling and ester hydrolysis?

Answer:
Optimization involves:

  • Temperature control : Amide coupling at 0–25°C minimizes side reactions, while hydrolysis at 45–60°C accelerates ester cleavage .
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or ultrasound-assisted methods enhances reaction efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve coupling yields, while aqueous-alcoholic mixtures (e.g., MeOH/H2O) facilitate hydrolysis .
    Yields can be monitored via TLC or HPLC , with adjustments made to stoichiometry (1.2–1.5 equiv. of coupling reagent) .

Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the oxazole ring (δ 6.5–8.5 ppm for aromatic protons), amide NH (δ 8–10 ppm), and benzoic acid COOH (δ 12–13 ppm) .
  • Mass spectrometry (HRMS or LC-MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns matching the expected structure .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How should researchers address discrepancies in NMR or mass spectrometry data during characterization?

Answer:

  • Spectral deconvolution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .
  • Isotopic pattern analysis : Verify HRMS isotopic clusters to distinguish between isobaric impurities and target compounds .
  • Alternative ionization methods : Employ ESI+ vs. APCI+ in MS to confirm ionizability of functional groups (e.g., carboxylic acid vs. amide) .

Basic: What crystallographic methods are used to determine the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., from EtOH/H2O), and data collected using Mo/Kα radiation. SHELX software (SHELXL/SHELXS) refines structures, with R-factors < 0.05 indicating high accuracy . Hydrogen bonding and π-stacking interactions are analyzed using Mercury or Olex2 .

Advanced: What strategies refine crystal structures when dealing with twinned data or disorder?

Answer:

  • Twinning refinement : Use SHELXL’s TWIN/BASF commands to model twin domains .
  • Disorder modeling : Apply PART/SUMP restraints for split positions (e.g., rotating methyl groups) .
  • High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce noise .

Basic: How should this compound be stored to maintain stability, and what methods monitor degradation?

Answer:
Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the amide bond . Monitor degradation via:

  • Periodic HPLC : Track new peaks indicating hydrolyzed products (e.g., benzoic acid).
  • Karl Fischer titration : Ensure moisture levels < 0.1% .

Advanced: What in vitro assays evaluate the biological activity of this compound?

Answer:

  • Receptor binding assays : Use fluorescence polarization or SPR to study interactions with targets like RORγt .
  • Enzyme inhibition : Measure IC50 via kinetic assays (e.g., NADPH depletion for oxidoreductases) .
  • Dose-response design : Test 10–12 concentrations (0.1 nM–100 μM) in triplicate, normalized to DMSO controls .

Basic: What computational tools predict the physicochemical properties of this compound?

Answer:

  • SwissADME : Predicts logP (2.1–2.5), solubility (≈50 µM), and bioavailability .
  • Gaussian/MOPAC : Calculate electrostatic potential maps for the oxazole ring and H-bonding sites .

Advanced: How can SAR studies modify the oxazole/benzoic acid moieties for enhanced bioactivity?

Answer:

  • Oxazole modifications : Introduce electron-withdrawing groups (e.g., CF3) at C5 to enhance metabolic stability .
  • Benzoic acid substitution : Fluorine at C2/C4 improves membrane permeability (logD optimization) .
  • Pharmacophore modeling : Use Schrödinger’s Phase to align derivatives with active conformations of target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.